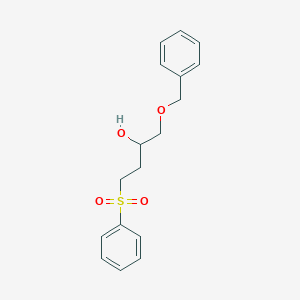
4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL is an organic compound that features both benzenesulfonyl and benzyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL typically involves multiple steps. One common method includes the reaction of 4-hydroxybutan-2-one with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonyl derivative. This intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonyl ketones, while reduction can produce benzenesulfonyl sulfides.
Scientific Research Applications
4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyloxy group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)butan-2-OL: Lacks the benzyloxy group, making it less versatile in certain reactions.
1-(Benzyloxy)butan-2-OL: Lacks the benzenesulfonyl group, affecting its reactivity and applications.
Uniqueness
4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL is unique due to the presence of both benzenesulfonyl and benzyloxy groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.
Properties
CAS No. |
828921-94-4 |
|---|---|
Molecular Formula |
C17H20O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C17H20O4S/c18-16(14-21-13-15-7-3-1-4-8-15)11-12-22(19,20)17-9-5-2-6-10-17/h1-10,16,18H,11-14H2 |
InChI Key |
UOTXHLABJUTIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCS(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















